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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Mavelertinib in

complex with the drug-resistant T790M mutant of the Epidermal Growth Factor Receptor

(EGFR). It includes a detailed examination of the binding interactions, quantitative biochemical

data, and the experimental protocols utilized for the structural and enzymatic characterization

of this third-generation tyrosine kinase inhibitor.

Introduction to Mavelertinib and EGFR T790M
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a

crucial role in cell proliferation and survival. Activating mutations in the EGFR gene are key

drivers in a subset of non-small cell lung cancers (NSCLC). While first and second-generation

EGFR inhibitors have shown clinical efficacy, their effectiveness is often limited by the

emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation. The

T790M mutation sterically hinders the binding of earlier-generation inhibitors and increases the

receptor's affinity for ATP, rendering these drugs less effective.[1]

Mavelertinib (PF-06747775) is a third-generation, irreversible EGFR tyrosine kinase inhibitor

designed to overcome T790M-mediated resistance.[2] It exhibits potent activity against EGFR

harboring both activating mutations (such as exon 19 deletions and L858R) and the T790M

resistance mutation, while maintaining selectivity over wild-type (WT) EGFR, thereby reducing

mechanism-based toxicities.[3][4] This guide delves into the structural basis for Mavelertinib's

efficacy and selectivity.
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Crystal Structure of Mavelertinib in Complex with
EGFR T790M/V948R
The crystal structure of Mavelertinib bound to the kinase domain of EGFR with the T790M and

an additional V948R mutation was solved at a resolution of 2.00 Å (PDB ID: 6Z4D).[5][6] This

structure reveals the precise binding mode of Mavelertinib within the ATP-binding pocket of

the mutant EGFR.

Key Structural Features
The EGFR kinase domain in the 6Z4D structure adopts an inactive conformation. Mavelertinib
occupies the ATP-binding site, forming a covalent bond with the Cysteine 797 residue. This

irreversible interaction is a hallmark of third-generation EGFR inhibitors and is crucial for their

potency against the T790M mutant. The V948R mutation was introduced to facilitate the

crystallization of the kinase in its inactive state.

Mavelertinib Binding Interactions
A detailed analysis of the 6Z4D structure reveals several key interactions between

Mavelertinib and the EGFR T790M kinase domain:

Covalent Bond Formation: The acrylamide moiety of Mavelertinib acts as a Michael

acceptor, forming a covalent bond with the thiol group of Cys797. This irreversible binding

overcomes the increased ATP affinity conferred by the T790M mutation.

Hinge Region Interactions: The purine core of Mavelertinib forms hydrogen bonds with the

backbone of Met793 in the hinge region of the kinase, a common feature for ATP-competitive

inhibitors.

Selectivity Pockets: The specific substitutions on the purine ring of Mavelertinib extend into

hydrophobic pockets within the ATP-binding site, contributing to its high affinity and

selectivity for mutant EGFR over the wild-type form. The methoxy-pyrazole moiety plays a

significant role in these selective interactions.

Gatekeeper Residue Accommodation: The structure demonstrates how the inhibitor's

conformation accommodates the bulkier methionine at position 790, a steric clash that

hinders the binding of earlier-generation inhibitors.
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Quantitative Data
The inhibitory activity of Mavelertinib against various EGFR mutants has been characterized

through biochemical and cellular assays. The following tables summarize the key quantitative

data.

EGFR Mutant IC50 (nM)

Del (Exon 19) 5

L858R 4

T790M/L858R 12

T790M/Del (Exon 19) 3

Wild-Type EGFR 307

Table 1: Biochemical IC50 values of

Mavelertinib against various EGFR constructs.

Data sourced from MedChemExpress.[3][4]

Parameter Value Species

Oral Bioavailability 60% Mouse

11% Rat

66% Dog

Plasma Half-life 0.56 h Mouse

0.28 h Rat

1.3 h Dog

Table 2: Pharmacokinetic

properties of Mavelertinib in

different species. Data sourced

from MedChemExpress.[3]
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Experimental Protocols
This section details the methodologies employed in the determination of the Mavelertinib-

EGFR T790M crystal structure and its biochemical characterization.

Protein Expression and Purification of EGFR
T790M/V948R
The specific protocol for the expression and purification of the EGFR T790M/V948R construct

used for the 6Z4D structure determination is detailed in the primary publication by Niggenaber

et al. (2020). Generally, such protocols involve the following steps:

Gene Construct: The human EGFR kinase domain (residues 696-1022) containing the

T790M and V948R mutations is cloned into a suitable expression vector, often with an N-

terminal tag (e.g., GST or His-tag) to facilitate purification.

Expression System: The protein is typically expressed in insect cells (e.g., Spodoptera

frugiperda, Sf9) using a baculovirus expression system, which allows for proper protein

folding and post-translational modifications.[5]

Cell Lysis and Affinity Chromatography: The cells are harvested and lysed. The protein is

then purified from the cell lysate using affinity chromatography based on the tag (e.g.,

Glutathione-Sepharose for GST-tags or Ni-NTA for His-tags).

Tag Cleavage and Further Purification: The affinity tag is often cleaved by a specific protease

(e.g., TEV or Thrombin). The protein is then further purified using ion-exchange and size-

exclusion chromatography to achieve a homogenous sample.

Protein Characterization: The purity and homogeneity of the protein are assessed by SDS-

PAGE and mass spectrometry.

Crystallization of the Mavelertinib-EGFR T790M/V948R
Complex
The crystallization of the complex was achieved using the vapor diffusion hanging drop

method.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b611985?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/14737140.2019.1604228
https://www.benchchem.com/product/b611985?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33335671/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complex Formation: The purified EGFR T790M/V948R protein is incubated with a molar

excess of Mavelertinib and the allosteric inhibitor EAI001 to ensure complete binding. The

formation of the covalent bond can be monitored by mass spectrometry.

Crystallization Conditions: The protein-inhibitor complex (at a concentration of 5.0 mg/mL in

a buffer containing 100 mM NaCl, 25 mM Tris-HCl pH 8.0, 10% glycerol, and 1 mM TCEP) is

mixed with a reservoir solution.[6]

Reservoir Solution: 27.5% PEG 3350, 100 mM MgSO4, 2% ethylene glycol.[6]

Drop Ratio: 1 µL of protein solution is mixed with 1 µL of reservoir solution.[6]

Temperature: Crystals are grown at 293 K (20°C).[6]

Crystal Harvesting and Data Collection: Crystals are cryo-protected and flash-cooled in liquid

nitrogen. X-ray diffraction data are collected at a synchrotron source.[6] For the 6Z4D

structure, data was collected at the SLS beamline X10SA.[6]

Biochemical Kinase Assays for IC50 Determination
The IC50 values for Mavelertinib are typically determined using in vitro kinase assays. While

the specific protocol from the discovery paper by Planken et al. is proprietary, a general and

representative protocol is as follows:

Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation

of a substrate by the EGFR kinase. This is often done using a luminescence-based assay

that quantifies the amount of ATP consumed (ADP produced) during the kinase reaction.

Reagents:

Purified recombinant EGFR enzyme (wild-type or mutant).

A suitable substrate (e.g., a poly-Glu-Tyr peptide).

ATP at a concentration near its Km for the specific EGFR mutant.

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, BSA, DTT).
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Serial dilutions of Mavelertinib.

A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

Procedure:

The EGFR enzyme, substrate, and inhibitor are pre-incubated in a multi-well plate.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60

minutes at room temperature).

The detection reagent is added to stop the kinase reaction and measure the amount of

ADP produced.

Luminescence is read on a plate reader.

Data Analysis: The luminescence signal is converted to percent inhibition relative to a no-

inhibitor control. The IC50 value is determined by fitting the dose-response curve to a four-

parameter logistic equation.

Visualizations
The following diagrams illustrate key pathways and workflows related to Mavelertinib and

EGFR.
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Caption: Simplified EGFR signaling pathway and the inhibitory action of Mavelertinib.
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Caption: Experimental workflow for determining the crystal structure of Mavelertinib-EGFR

T790M.
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Caption: Logical relationship illustrating the selectivity of Mavelertinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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